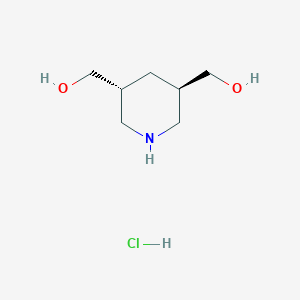

rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride

Description

rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride is a chiral piperidine derivative featuring hydroxymethyl (-CH₂OH) groups at the 3R and 5R positions of the piperidine ring, with a hydrochloride counterion. The analysis below focuses on structurally analogous piperidine derivatives to infer properties and applications.

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

[(3R,5R)-5-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c9-4-6-1-7(5-10)3-8-2-6;/h6-10H,1-5H2;1H/t6-,7-;/m1./s1 |

InChI Key |

OASRRWXKEIFOMR-ZJLYAJKPSA-N |

Isomeric SMILES |

C1[C@H](CNC[C@@H]1CO)CO.Cl |

Canonical SMILES |

C1C(CNCC1CO)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride typically involves the reduction of piperidine derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form other derivatives using reducing agents such as NaBH4 or LiAlH4.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, under anhydrous conditions.

Substitution: Halogens, nucleophiles, under various solvent conditions.

Major Products:

Oxidation: Formation of piperidine derivatives with additional oxygen-containing functional groups.

Reduction: Formation of more reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to understand the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, particularly in the development of drugs targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is a valuable intermediate in the synthesis of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogues include piperidine derivatives with differing substituents (e.g., methyl, carboxylate, or fluorinated groups) and stereochemistry.

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

- Polarity and Solubility: The dimethanol derivative is expected to exhibit higher water solubility due to hydroxyl groups, whereas methyl or fluorinated analogues are more lipophilic .

- Stereochemical Impact : The 3R,5R configuration may confer distinct binding properties compared to 3R,5S or 3S,5R isomers in chiral environments (e.g., enzyme active sites) .

Commercial Availability and Pricing

The dimethanol derivative’s commercial status is unclear, but analogues like rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate HCl (CAS 1099378-04-7) are available from suppliers such as Angene (USA, $389) and BLD Pharmatech (Germany, $459) with lead times of 5–30 days . Methyl- or fluorine-substituted variants (e.g., rel-(3R,5S)-3,5-Dimethylpiperidine, CAS 14446-75-4) are catalogued in CAS databases but lack pricing data .

Biological Activity

rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article discusses the biological activity of this compound, supported by data tables and relevant research findings.

The chemical formula for this compound is CHClNO, with a molecular weight of 153.61 g/mol. The compound appears as a powder and is typically stored at room temperature.

| Property | Value |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 153.61 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that piperidine derivatives often exhibit inhibitory effects on farnesyltransferase (FTase), an enzyme implicated in cancer cell proliferation. For instance, studies have shown that modifications to the piperidine core can significantly enhance FTase inhibition potency .

Antitumor Activity

Research has demonstrated that certain piperidine derivatives possess antitumor properties. A study indicated that modifications to the piperidine structure could lead to increased potency against various cancer cell lines. Specifically, compounds with a piperidine core have been found to inhibit FTase competitively with IC values as low as 1.9 nM .

Antibacterial and Antifungal Activity

Another area of interest is the antibacterial and antifungal potential of piperidine derivatives. A series of synthesized compounds similar to this compound were evaluated for their antimicrobial activities. Results showed promising antibacterial effects against several strains .

Case Studies

- FTase Inhibition Study : In a systematic medicinal chemistry study focused on piperidine derivatives, researchers observed a tenfold increase in potency when modifying the piperidine core structure. This study highlights the importance of structural variations in enhancing biological activity against FTase .

- Antimicrobial Evaluation : A recent investigation synthesized a new series of piperidine-based compounds and assessed their antibacterial and antifungal activities using standard microbiological methods. The results indicated significant activity against both bacterial and fungal pathogens, suggesting a broad spectrum of antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.